molecular formula C24H19NO3 B2733244 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione CAS No. 339010-66-1

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione

Cat. No.: B2733244
CAS No.: 339010-66-1
M. Wt: 369.42
InChI Key: YWHTZGKPNPXGBA-UHFFFAOYSA-N
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Description

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzoyl group and a phenyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione typically involves the reaction of 4-benzoylphenylamine with phenylacetic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as triethylamine, and involves heating the mixture to a temperature of around 100°C. The product is then purified using techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities. This method involves the use of automated systems to control reaction conditions and ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Benzoylphenyl)-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in multiple fields. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(4-benzoylphenyl)-3-phenylpiperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO3/c26-21-15-16-24(23(28)25-21,19-9-5-2-6-10-19)20-13-11-18(12-14-20)22(27)17-7-3-1-4-8-17/h1-14H,15-16H2,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHTZGKPNPXGBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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